N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
CAS No.: 1105236-07-4
Cat. No.: VC4967354
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105236-07-4 |
|---|---|
| Molecular Formula | C21H16FN5O3S |
| Molecular Weight | 437.45 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16FN5O3S/c1-12-16-9-23-27(15-5-2-13(22)3-6-15)20(16)21(26-25-12)31-10-19(28)24-14-4-7-17-18(8-14)30-11-29-17/h2-9H,10-11H2,1H3,(H,24,28) |
| Standard InChI Key | XHGZHQGBMUTWFH-UHFFFAOYSA-N |
| SMILES | CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core consists of:
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Pyrazolo[3,4-d]pyridazine: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7.
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4-Fluorophenyl Substituent: Attached at position 1, contributing to π-π stacking interactions with biological targets.
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Methyl Group: At position 4, enhancing steric bulk and modulating electronic effects.
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Thioacetamide Linker: Connects the pyridazine core to the 1,3-benzodioxole group, facilitating hydrogen bonding and hydrophobic interactions .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions (Table 1):
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 4-Fluorobenzaldehyde, Hydrazine hydrate | Form pyrazolo[3,4-d]pyridazine core |
| 2 | Thioether Formation | Thioglycolic acid, K₂CO₃, DMF | Introduce sulfanyl group |
| 3 | Acylation | Chloroacetyl chloride, Et₃N | Attach acetamide linker |
| 4 | Benzodioxole Coupling | 1,3-Benzodioxol-5-amine, DCC, DMAP | Final product assembly |
Microwave-assisted synthesis is employed to accelerate cyclization steps, improving yield (75–85%) .
Characterization Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl-H), 6.93 (s, 1H, benzodioxole-H).
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LC-MS: m/z 595.2 [M+H]⁺.
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HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Biological Activity
| Compound | MIC (μM) | Cytotoxicity (IC₅₀, μM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 6.2 | >100 | >16 |
| Isoniazid (Control) | 0.5 | >100 | >200 |
The compound shows moderate activity, likely due to its ability to disrupt mycobacterial cell wall synthesis .
Kinase Inhibition
Molecular docking studies predict strong binding affinity (ΔG = -9.8 kcal/mol) to EGFR kinase, attributed to:
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Fluorophenyl group occupying the hydrophobic pocket.
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Sulfanyl group forming hydrogen bonds with Lys745.
Pharmacological Applications
Anticancer Prospects
The pyrazolo[3,4-d]pyridazine scaffold is associated with kinase inhibition, suggesting potential in targeting EGFR-driven cancers (e.g., non-small cell lung cancer).
Neuroprotective Effects
Benzodioxole derivatives exhibit monoamine oxidase (MAO) inhibition. Preliminary assays indicate MAO-B inhibition (IC₅₀ = 12 μM), hinting at applications in Parkinson’s disease .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
The methyl group at R₂ enhances kinase selectivity and antimicrobial potency compared to analogues .
Future Perspectives
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Structural Optimization: Introduce polar groups to improve aqueous solubility.
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Target Validation: Confirm mechanism via CRISPR-Cas9 knockout studies.
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